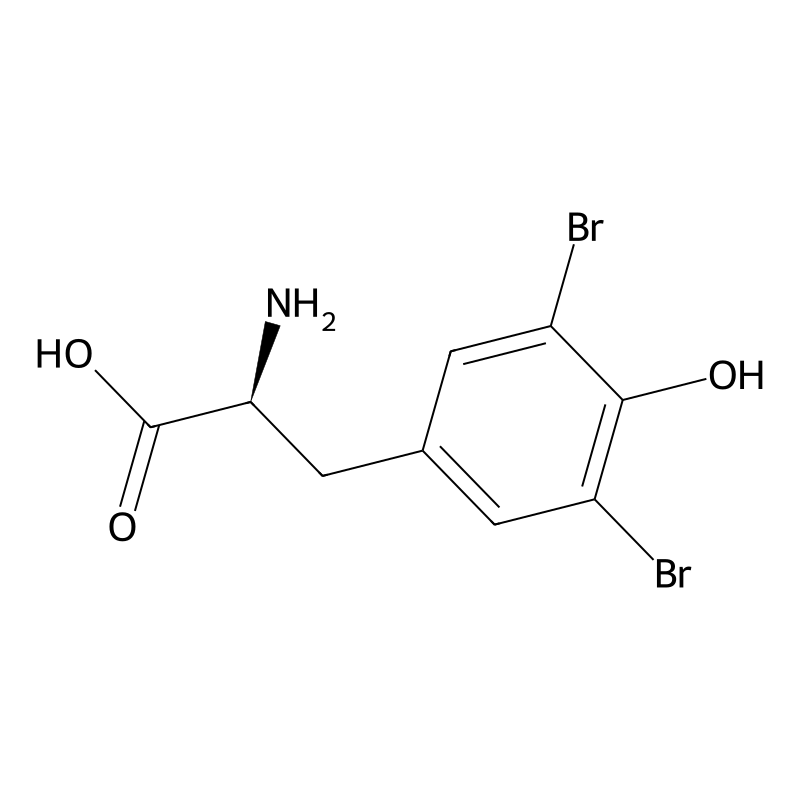

3,5-Dibromo-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

3,5-Dibromo-L-tyrosine is a dihalogenated amino acid derivative characterized by the presence of two bromine atoms at the ortho positions of the phenolic ring. This specific substitution pattern fundamentally alters the molecule's physicochemical baseline compared to standard L-tyrosine, most notably by drastically lowering the pKa of the phenolic hydroxyl group and increasing overall lipophilicity [1]. In industrial and laboratory procurement, this compound is primarily sourced for two distinct workflows: as a high-fidelity analytical standard for quantifying eosinophil peroxidase (EPO) activity in inflammatory disease models, and as a sterically demanding, halogen-bonding precursor for the synthesis of peptide therapeutics and thyroid hormone receptor analogs [2]. Its precise halogenation profile makes it a critical building block where unhalogenated or chlorinated alternatives fail to provide the requisite electronic or steric properties.

References

Substituting 3,5-Dibromo-L-tyrosine with standard L-tyrosine or alternative halogenated analogs compromises both synthetic intent and analytical accuracy. The dibromo substitution lowers the phenolic pKa to approximately 6.45, ensuring the molecule is predominantly ionized at physiological pH, a trait entirely absent in unhalogenated L-tyrosine (pKa ~10.0) [1]. In analytical workflows, substituting with 3-chloro-L-tyrosine or 3,5-dichloro-L-tyrosine is fundamentally flawed because chlorination is strictly a biomarker for myeloperoxidase (MPO) activity (neutrophils), whereas bromination specifically tracks eosinophil peroxidase (EPO) activity [2]. Furthermore, attempting to use 3,5-diiodo-L-tyrosine in drug design introduces excessive steric bulk (iodine van der Waals radius ~1.98 Å vs. bromine ~1.85 Å), which can disrupt targeted receptor-binding pockets and alter subtype selectivity[3].

References

- [1] St. Olaf College. Dissociation Constants of Organic Acids and Bases.

- [2] Wu W, et al. 3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase. Biochemistry. 1999; 38: 3538-3548.

- [3] Ocasio CA, et al. Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents. ACS Chem Biol. 2012.

Phenolic pKa Shift and Formulation Compatibility

The introduction of two electron-withdrawing bromine atoms onto the aromatic ring drastically alters the acidity of the phenolic hydroxyl group. Quantitative measurements establish the pKa of the phenolic OH in 3,5-dibromo-L-tyrosine at 6.45, compared to approximately 10.0 for unhalogenated L-tyrosine [1]. This 3.5 pH unit reduction dictates that the dibromo variant exists primarily in its deprotonated (phenolate) form at physiological pH (7.4), fundamentally changing its aqueous solubility, electrostatic interactions, and formulation behavior compared to the neutral L-tyrosine baseline.

| Evidence Dimension | Phenolic hydroxyl pKa |

| Target Compound Data | 6.45 |

| Comparator Or Baseline | L-tyrosine (~10.0) |

| Quantified Difference | ~3.5 pH unit reduction |

| Conditions | Aqueous solution, 25°C |

Ensures the compound provides the correct ionization state required for specific peptide solubility profiles and physiological receptor binding.

Analytical Specificity for Eosinophil Peroxidase (EPO) Workflows

In clinical and in vivo analytical models, the specific halogenated product dictates the inflammatory pathway being tracked. Assays demonstrate that Eosinophil Peroxidase (EPO) effectively utilizes physiological halides (100 mM Cl-, ≤100 μM Br-) to selectively produce 3-bromotyrosine and 3,5-dibromotyrosine, whereas Myeloperoxidase (MPO) generates chlorotyrosines [1]. Consequently, LC-MS/MS quantification requires the exact 3,5-dibromo-L-tyrosine standard to accurately isolate EPO-dependent tissue injury (e.g., in asthma models) from MPO-driven neutrophil activity.

| Evidence Dimension | Enzymatic halogenation product specificity |

| Target Compound Data | Specific terminal product of EPO + H2O2 + Br- |

| Comparator Or Baseline | 3-Chloro-L-tyrosine (Specific product of MPO) |

| Quantified Difference | Absolute pathway divergence (EPO yields bromination; MPO yields chlorination) |

| Conditions | In vivo inflammatory models and LC-MS/MS biomarker quantification |

Procurement of the exact dibromo standard is mandatory for laboratories requiring high-fidelity differentiation of eosinophilic versus neutrophilic inflammation.

Steric Tuning for Receptor Analog Synthesis

When synthesizing thyroid hormone receptor (TR) analogs, the choice of halogen dictates the steric fit within the receptor pocket. Bromine possesses a van der Waals radius of approximately 1.85 Å, offering an intermediate steric bulk compared to the larger iodine atom (1.98 Å) found in 3,5-diiodo-L-tyrosine[1]. This quantifiable reduction in atomic volume allows synthetic chemists to fine-tune the spatial occupancy of the inner or outer rings of TR analogs, significantly altering receptor subtype selectivity (e.g., TRα vs. TRβ) without reverting to the insufficient bulk of unhalogenated precursors.

| Evidence Dimension | Halogen van der Waals radius (Steric bulk) |

| Target Compound Data | ~1.85 Å (Bromine) |

| Comparator Or Baseline | ~1.98 Å (Iodine in 3,5-Diiodo-L-tyrosine) |

| Quantified Difference | 0.13 Å reduction in atomic radius per halogen position |

| Conditions | Rational drug design and structural activity relationship (SAR) modeling |

Provides a critical intermediate-steric building block for synthesizing receptor modulators where iodine is too bulky and chlorine is too small.

LC-MS/MS Standardization for Asthma and Allergy Diagnostics

Where this compound is the right choice: Serving as the definitive analytical standard for quantifying eosinophil peroxidase (EPO) activity in bronchoalveolar lavage fluid or serum. Its distinct mass signature allows researchers to accurately map eosinophil-driven oxidative stress, separating it from neutrophil-driven (MPO) pathways [1].

Precursor for Thyroid Hormone Receptor (TR) Modulators

Where this compound is the right choice: Acting as a core building block in the synthesis of TRα/TRβ selective analogs. The intermediate steric bulk and lowered pKa provided by the dibromo substitution allow for precise structural tuning that cannot be achieved with naturally occurring diiodotyrosine or unhalogenated L-tyrosine[2].

Development of Neuroprotective AMPA Receptor Antagonists

Where this compound is the right choice: Utilized in neurological drug discovery workflows targeting ischemic stroke. The dibromo-phenolic motif has been shown to potently attenuate AMPA/kainate receptor-mediated currents, making it a highly effective starting scaffold compared to standard L-phenylalanine or L-tyrosine [3].

References

- [1] Wu W, et al. 3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase. Biochemistry. 1999; 38: 3538-3548.

- [2] Ocasio CA, et al. Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents. ACS Chem Biol. 2012.

- [3] Zhang B, et al. Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. 2004.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

ATC Code

H03 - Thyroid therapy

H03B - Antithyroid preparations

H03BX - Other antithyroid preparations

H03BX02 - Dibromotyrosine

Other CAS

Wikipedia

Dates

Explore Compound Types